molecular formula C14H10ClIO2 B8752143 (2-Chloro-5-iodophenyl)(4-methoxyphenyl)methanone CAS No. 1459754-39-2

(2-Chloro-5-iodophenyl)(4-methoxyphenyl)methanone

Cat. No. B8752143
CAS RN: 1459754-39-2
M. Wt: 372.58 g/mol
InChI Key: JENZZAGOSSIJAZ-UHFFFAOYSA-N
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Description

(2-Chloro-5-iodophenyl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H10ClIO2 and its molecular weight is 372.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-5-iodophenyl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-5-iodophenyl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1459754-39-2

Product Name

(2-Chloro-5-iodophenyl)(4-methoxyphenyl)methanone

Molecular Formula

C14H10ClIO2

Molecular Weight

372.58 g/mol

IUPAC Name

(2-chloro-5-iodophenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H10ClIO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(16)4-7-13(12)15/h2-8H,1H3

InChI Key

JENZZAGOSSIJAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloro-5-iodobenzoyl chloride (10.7 g, 35.5 mmol) was dissolved in methylene chloride (200 mL). The resulting mixture was cooled in an ice-water bath. To the mixture was added aluminum trichloride (10.4 g, 78.2 mmol), and then added dropwise a solution of anisole (4.2 g, 38.9 mmol) in methylene chloride (50 mL). After the completion of dropwise addition, the resulting mixture was warmed up to room temperature and stirred for 3 hr. The reaction mixture was poured into ice-water and quenched. To the reaction mixture was added 3 mol/L hydrochloric acid. The resulting mixture was separated into an aqueous phase and an organic phase. The aqueous phase was extracted with methylene chloride (150 mL×2). The organic phases were combined, washed with a saturated sodium chloride solution, dried over anhydrous sodium sulphate, and concentrated under a reduced pressure. The resulting crude product was purified with a silica-gel column chromatography (ethyl acetate:petroleum ether=0-1:100) to produce 12.0 g of a product in a yield of 91%.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
91%

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